Cas no 1547067-96-8 (Pyrazolo[1,5-a]pyrazine-3-carbaldehyde)

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic aldehyde compound featuring a fused pyrazolo-pyrazine core structure. Its key advantages lie in its versatility as a synthetic intermediate, particularly in pharmaceutical and agrochemical research. The aldehyde functional group enables further derivatization through condensation, reduction, or nucleophilic addition reactions, facilitating the construction of complex molecular frameworks. The rigid bicyclic system contributes to enhanced stability and potential bioactivity, making it valuable for drug discovery applications. Its well-defined reactivity profile allows for selective modifications, supporting the development of targeted compounds. The product is typically characterized by high purity and consistent quality, ensuring reliable performance in synthetic workflows.
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde structure
1547067-96-8 structure
Product name:Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
CAS No:1547067-96-8
MF:C7H5N3O
MW:147.134100675583
CID:6789990
PubChem ID:83815276

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1547067-96-8
    • Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
    • Inchi: 1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H
    • InChI Key: KBWJSELOUCEODA-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN2C=CN=CC2=1

Computed Properties

  • Exact Mass: 147.043261791g/mol
  • Monoisotopic Mass: 147.043261791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 47.3Ų

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P023K1T-250mg
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
1547067-96-8 95%
250mg
$998.00 2024-06-20
1PlusChem
1P023K1T-100mg
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
1547067-96-8 95%
100mg
$617.00 2024-06-20

Additional information on Pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS No. 1547067-96-8): A Key Intermediate in Modern Pharmaceutical Research

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde, identified by its CAS number 1547067-96-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrazine class, a scaffold that has been increasingly explored for its utility in drug discovery and development. The presence of a reactive aldehyde group at the 3-position enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The< strong>pyrazolo[1,5-a]pyrazine core is characterized by a fused bicyclic system consisting of two pyrazole rings. This unique structure imparts distinct electronic and steric properties that can be exploited in medicinal chemistry. The aldehyde functionality not only serves as a handle for further chemical modifications but also contributes to the compound's potential pharmacological effects. Recent studies have highlighted the< strong>pyrazolo[1,5-a]pyrazine scaffold as a promising candidate for developing novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.

In the realm of drug discovery, the< strong>CAS no. 1547067-96-8 compound has been utilized as a key building block in the synthesis of various bioactive molecules. Its ability to undergo condensation reactions with amines and hydrazines allows for the formation of Schiff bases and other derivatives that exhibit significant biological activity. For instance, researchers have explored its use in generating compounds with potential< strong>antioxidant properties, which are crucial in combating oxidative stress-related diseases.

One of the most compelling aspects of< strong>Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the< strong>pyrazolopyrazine scaffold, scientists have designed molecules that can selectively inhibit specific kinases, thereby offering new therapeutic strategies. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases, making them attractive candidates for further development.

The< strong>CAS no. 1547067-96-8 compound has also been investigated for its antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, there is a pressing need for novel antimicrobial agents. The< strong>pyrazolo[1,5-a]pyrazine core, with its unique structural features, has shown promise in disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This has led to several studies aimed at identifying and optimizing derivatives with enhanced antimicrobial activity.

In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical synthesis. Its reactive aldehyde group makes it a valuable precursor for synthesizing more complex organic molecules, including polymers and coordination complexes. These materials have potential applications in catalysis, electronics, and other advanced technologies.

The synthesis of< strong>Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by cyclization steps to form the pyrazolopyrazine ring system. The introduction of the aldehyde group at the 3-position is often achieved through oxidation or formylation reactions.

The< strong>CAS no. 1547067-96-8 compound is typically handled under controlled conditions due to its reactivity. Storage should be done in an inert atmosphere to prevent degradation from moisture or air oxidation. Researchers must adhere to standard laboratory safety protocols when working with this compound to ensure safe handling and minimize exposure risks.

The growing interest in< strong>Pyrazolo[1,5-a]pyrazine-3-carbaldehyde underscores its significance as a versatile intermediate in pharmaceutical research. As new synthetic methodologies are developed and our understanding of biological systems expands, it is likely that this compound will continue to play a crucial role in the discovery and development of novel therapeutic agents.

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